molecular formula C49H90O6 B3026158 9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester

9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester

Cat. No.: B3026158
M. Wt: 775.2 g/mol
InChI Key: HPFKNUGLMWORQA-HKOLQMFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioleoyl-2-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

    Esterification: Glycerol is reacted with oleic acid and decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired triacylglycerol.

Industrial Production Methods: Industrial production of 1,3-Dioleoyl-2-Decanoyl-rac-glycerol involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioleoyl-2-Decanoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: In the presence of water and enzymes such as lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Hydrolysis: Enzymatic hydrolysis is carried out using lipases at specific pH and temperature conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used in the presence of alcohols.

Major Products:

Scientific Research Applications

1,3-Dioleoyl-2-Decanoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioleoyl-2-Decanoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also serves as a substrate for lipases, leading to the release of free fatty acids that can act as signaling molecules. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

IUPAC Name

[2-decanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-35-38-41-47(50)53-44-46(55-49(52)43-40-37-32-15-12-9-6-3)45-54-48(51)42-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFKNUGLMWORQA-HKOLQMFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H90O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
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9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
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9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
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9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
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9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
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9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester

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